4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 87388-68-9
VCID: VC20326163
InChI: InChI=1S/C10H6ClN3/c11-10-3-1-2-9(14-10)8-6-13-5-7(8)4-12/h1-3,5-6,13H
SMILES:
Molecular Formula: C10H6ClN3
Molecular Weight: 203.63 g/mol

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

CAS No.: 87388-68-9

Cat. No.: VC20326163

Molecular Formula: C10H6ClN3

Molecular Weight: 203.63 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile - 87388-68-9

Specification

CAS No. 87388-68-9
Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
IUPAC Name 4-(6-chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C10H6ClN3/c11-10-3-1-2-9(14-10)8-6-13-5-7(8)4-12/h1-3,5-6,13H
Standard InChI Key GUGGAOZQYNBYEB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)Cl)C2=CNC=C2C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrole ring substituted at the 3-position with a carbonitrile group and at the 4-position with a 6-chloropyridin-2-yl group. The pyrrole ring contributes aromaticity and π-electron density, while the chloropyridine moiety introduces steric and electronic effects that influence reactivity. The carbonitrile group (-CN) enhances polarity and serves as a potential site for nucleophilic additions.

Electronic Effects

The electron-withdrawing chlorine atom on the pyridine ring decreases electron density at the ortho and para positions, directing electrophilic substitution to the meta position. Conversely, the pyrrole’s electron-rich nature facilitates electrophilic attacks at the α-positions. This duality creates a balanced reactivity profile, enabling selective modifications .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC10H6ClN3\text{C}_{10}\text{H}_6\text{ClN}_3
Molecular Weight203.64 g/mol
Melting Point215–217°C (estimated)
SolubilityDMSO, Chloroform (moderate)
LogP (Partition Coefficient)2.1 (predicted)

The moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) aligns with trends observed in structurally similar pyrrole-carbonitrile derivatives . The predicted LogP value suggests moderate lipophilicity, suitable for membrane permeability in biological systems.

Synthetic Methodologies

Cyclocondensation Approaches

A plausible synthesis route involves the cyclocondensation of 6-chloropyridine-2-carbaldehyde with a pyrrole precursor, such as 3-aminopyrrole, under acidic conditions. This method mirrors strategies used in the synthesis of pyrrolo[3,4- c]pyridine derivatives, where α-hydroxyketones and nitriles are condensed to form bicyclic systems .

Optimization Parameters

  • Catalyst: Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing carbonyl groups.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) facilitates intermediate stabilization.

  • Yield: Typical yields range from 60–75%, depending on substituent steric effects .

Post-Functionalization Strategies

The carbonitrile group enables further derivatization:

  • Nucleophilic Addition: Reaction with Grignard reagents forms ketones or secondary alcohols.

  • Reduction: Catalytic hydrogenation converts -CN to -CH₂NH₂, enhancing water solubility.

These modifications are critical for tuning the compound’s bioactivity and physicochemical properties .

Biological Activity and Mechanism

Mechanistic Insights

The carbonitrile group may coordinate with catalytic zinc ions in metalloenzymes, while the chloropyridine moiety engages in hydrophobic interactions with enzyme pockets. This dual-binding mode is observed in inhibitors of tyrosine-DNA phosphodiesterase 1 (TDP1), where heterocyclic scaffolds enhance binding affinity .

Anticancer Activity

Pyrrole-pyridine hybrids have shown promise in oncology. For example, 3,5-bis(4-fluorobenzylidene)-pyrrolo[3,4- c]pyridin-4-one derivatives exhibit moderate cytotoxicity against ovarian cancer cells (IC₅₀ = 12 µM) . The target compound’s electron-deficient pyridine ring may intercalate DNA or inhibit topoisomerases, though empirical validation is needed.

Comparative Analysis with Structural Analogs

Similarity Index of Related Compounds

Compound NameCAS NumberSimilarity IndexKey Differences
4-Chloro-6-methylpicolinonitrile104711-65-10.87Methyl substituent on pyridine
6-Bromo-4-chloropicolinonitrile1206248-51-20.81Bromine vs. chlorine
4-Chloropyridine-2,6-dicarbonitrile55306-66-60.79Additional carbonitrile group

The target compound’s unique combination of chloropyridine and pyrrole-carbonitrile groups distinguishes it from analogs, offering diverse reactivity pathways .

Applications in Drug Development

Pharmacokinetic Considerations

The compound’s moderate LogP and solubility profile suggest favorable absorption and distribution. Its metabolic stability is likely influenced by the chloropyridine moiety, which resists oxidative degradation by hepatic enzymes.

Target Identification

Potential therapeutic targets include:

  • CYP1A2: Modulation of drug metabolism pathways.

  • Aldose Reductase: Management of diabetic complications.

  • Topoisomerase II: Anticancer activity via DNA damage.

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields and costly catalysts. Future work should explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Toxicity Profiling

The chlorine substituent raises concerns about bioaccumulation. Structural modifications, such as replacing chlorine with fluorine, may enhance safety without compromising activity .

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